

# Application of Beta-Lactose in Dry Powder Inhalers: Application Notes and Protocols

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## Compound of Interest

Compound Name: *beta-Lactose*

Cat. No.: *B051086*

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## Introduction

Lactose is the most widely used excipient in the formulation of carrier-based dry powder inhalers (DPIs).[1][2] Its primary role is to act as a carrier for the micronized active pharmaceutical ingredient (API), facilitating handling, improving dose uniformity, and aiding in the dispersion of the API upon inhalation.[3][4] **Beta-lactose**, an anomer of lactose, possesses distinct physicochemical properties that can be leveraged to optimize DPI performance. This document provides detailed application notes and experimental protocols for the use of **beta-lactose** in DPI formulations.

## Physicochemical Properties of Inhalation Grade Beta-Lactose

The performance of a DPI formulation is critically dependent on the physicochemical properties of the lactose carrier.[5] Key properties of **beta-lactose** to consider include particle size distribution, morphology, surface roughness, and flowability. Various commercial grades of inhalation lactose are available, each with specific characteristics.

## Data Presentation: Comparison of Commercial Inhalation Grade Lactose

The following tables summarize the physicochemical properties and aerodynamic performance of various commercial lactose grades, including those containing **beta-lactose**. This data is compiled from multiple sources to provide a comparative overview.

Table 1: Physicochemical Properties of Commercial Inhalation Lactose Grades

Lactose Grade	Predominant Form	d10 (μm)	d50 (μm)	d90 (μm)	Bulk Density (g/mL)	Tapped Density (g/mL)
InhaLac® 120	α-Lactose Monohydrate	-	131.8	-	-	-
InhaLac® 230	α-Lactose Monohydrate	-	87.4	-	0.85	0.96
InhaLac® 250	α-Lactose Monohydrate	-	51.7	-	-	-
Lactohale® 100	α-Lactose Monohydrate	-	101.6	-	-	-
Lactohale® 210	Milled Lactose	-	14.3	-	-	-
Lactohale® 230	Milled Lactose	-	8.05	-	-	-
Lactohale® 300	Micronized Lactose	-	2.41	< 7.76	-	-
Aero Flo® 25	Anhydrous (contains β-lactose)	1-6	18-30	60-85	-	-
Aero Flo® 60S	Monohydrate	19-43	53-66	75-106	-	-
Aero Flo® 85S	Anhydrous (contains β-lactose)	15-50	70-105	170-220	-	-

Note: Data compiled from multiple sources.[6][7][8] Dashes indicate data not readily available in the searched literature.

Table 2: Aerodynamic Performance of DPI Formulations with Different Lactose Carriers

API	Lactose Carrier	Inhaler Device	Fine Particle Fraction (FPF) (%)
Salbutamol Sulfate	InhaLac® 120	Reservoir-based	17
Salbutamol Sulfate	InhaLac® 230	Reservoir-based	-
Salbutamol Sulfate	InhaLac® 250	Reservoir-based	44
Salbutamol Sulfate	InhaLac® 120	Capsule-based	22
Salbutamol Sulfate	InhaLac® 250	Capsule-based	28
Budesonide	InhaLac® 120	Reservoir-based	22
Budesonide	InhaLac® 230	Reservoir-based	16
Budesonide	InhaLac® 250	Reservoir-based	17

Note: FPF is defined as the fraction of the emitted dose with an aerodynamic diameter < 5 µm. [6] Data is illustrative and can vary based on the specific API, formulation, and device combination.

## Experimental Protocols

Detailed and standardized protocols are essential for the development and characterization of DPI formulations.

### Protocol 1: Preparation of a Beta-Lactose Based DPI Formulation

This protocol describes a common method for preparing a laboratory-scale DPI formulation using a low-shear blender.

Materials and Equipment:

- Micronized Active Pharmaceutical Ingredient (API)
- Inhalation grade **beta-lactose** (or a blend containing **beta-lactose**)
- Sieve with a defined mesh size (e.g., 250  $\mu\text{m}$ )
- Low-shear blender (e.g., Turbula® T2C mixer)
- Spatula
- Weighing balance

#### Procedure:

- Pre-blending of Lactose (if using fines): If incorporating fine lactose, pre-blend the fine and coarse lactose fractions in the blender for a defined period (e.g., 30 minutes) to ensure a homogenous carrier mixture.
- Layering: a. Accurately weigh the required amount of the lactose carrier and the API. A common drug-to-carrier ratio is 1:67.5 by weight.[9] b. Add approximately half of the lactose carrier to the blender vessel. c. Carefully layer the entire amount of the micronized API on top of the lactose. d. Add the remaining half of the lactose carrier on top of the API layer. This "sandwich" technique helps to distribute the API more evenly during mixing.[10]
- Blending: a. Secure the lid of the blender vessel. b. Blend the powder mixture for a defined period and speed (e.g., 60 minutes at 46 rpm).[8] The optimal blending time and speed should be determined experimentally to achieve a homogenous mixture without causing excessive particle attrition.
- Sieving (Optional): After blending, the formulation may be passed through a sieve to break up any large agglomerates.[11]
- Storage: Store the final formulation in a tightly sealed container under controlled temperature and humidity conditions.

## Protocol 2: Determination of Blend Homogeneity and Content Uniformity

This protocol outlines the steps to assess the uniformity of the API within the blended powder.

#### Materials and Equipment:

- Prepared DPI formulation
- Sample thief or spatula for sampling
- Analytical vials
- Suitable solvent for the API
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

#### Procedure:

- Sampling: Collect at least 10 samples from different locations within the blender (e.g., top, middle, bottom, and sides). The sample weight should be representative of the intended single dose.
- Sample Preparation: a. Accurately weigh each powder sample into an analytical vial. b. Dissolve each sample in a known volume of a suitable solvent.
- Analysis: a. Analyze the concentration of the API in each sample using a validated HPLC method.
- Data Analysis: a. Calculate the mean API content and the Relative Standard Deviation (RSD). b. Acceptance Criteria: For a homogenous blend, the RSD of the API content should typically be less than 5%.[\[11\]](#)

## Protocol 3: Aerodynamic Particle Size Distribution (APSD) Analysis using the Next Generation Impactor (NGI)

This protocol describes the determination of the aerodynamic particle size distribution of a DPI formulation, which is a critical quality attribute.

#### Materials and Equipment:

- Next Generation Impactor (NGI)
- Pre-separator
- Induction port (e.g., USP induction port)
- Mouthpiece adapter
- Vacuum pump
- Flow meter
- DPI device
- Capsules or blisters filled with the DPI formulation
- Solvent for drug recovery
- HPLC system

#### Procedure:

- NGI Preparation: a. If required, coat the collection cups of the NGI with a suitable solvent (e.g., silicone) to prevent particle bounce. b. Assemble the NGI, pre-separator, induction port, and mouthpiece adapter.
- Flow Rate Determination: a. Connect the vacuum pump to the NGI and set the flow rate to achieve a 4 kPa pressure drop across the DPI device.[\[12\]](#) This simulates the patient's inspiratory effort. The flow rate is typically between 30 and 100 L/min.[\[13\]](#)
- Sample Actuation: a. Load a filled capsule or blister into the DPI device. b. Connect the DPI device to the mouthpiece adapter. c. Actuate the vacuum pump for a set duration to draw a specific volume of air (typically 4 L) through the DPI and into the NGI.[\[14\]](#)
- Drug Recovery: a. Disassemble the NGI. b. Rinse the mouthpiece adapter, induction port, pre-separator, and each stage of the NGI (including the collection cups and the micro-orifice

collector) with a known volume of solvent to recover the deposited API.

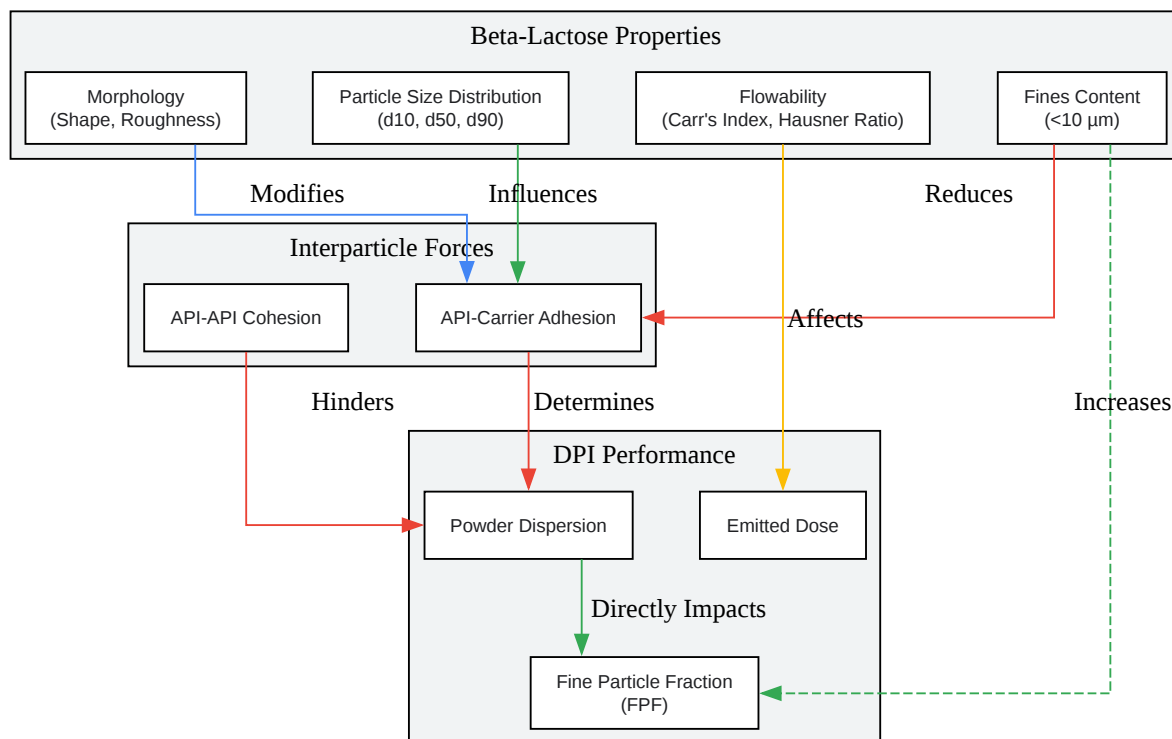
- Analysis: a. Quantify the amount of API recovered from each component using a validated HPLC method.
- Data Analysis: a. Emitted Dose (ED): The total mass of API recovered from the mouthpiece adapter, induction port, pre-separator, and all NGI stages. b. Fine Particle Dose (FPD): The mass of API particles with an aerodynamic diameter less than 5  $\mu\text{m}$ . This is calculated by summing the mass of API deposited on the NGI stages with cut-off diameters below 5  $\mu\text{m}$ . c. Fine Particle Fraction (FPF): The FPD expressed as a percentage of the ED. d. Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the particle mass is smaller and 50% is larger. This is determined by plotting the cumulative mass percentage less than the stated size on a probability scale against the effective cut-off diameter on a logarithmic scale.

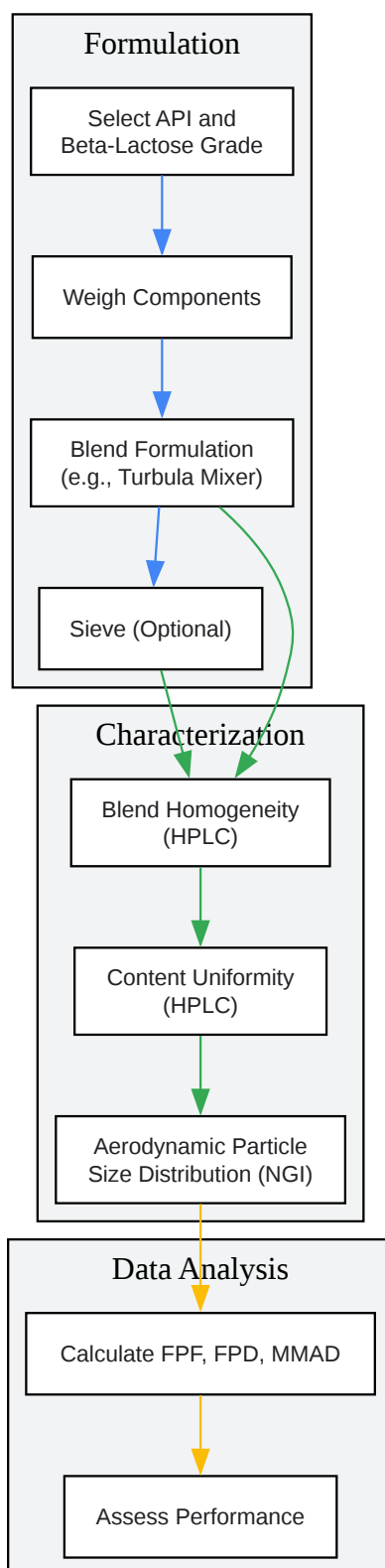
## Visualizations

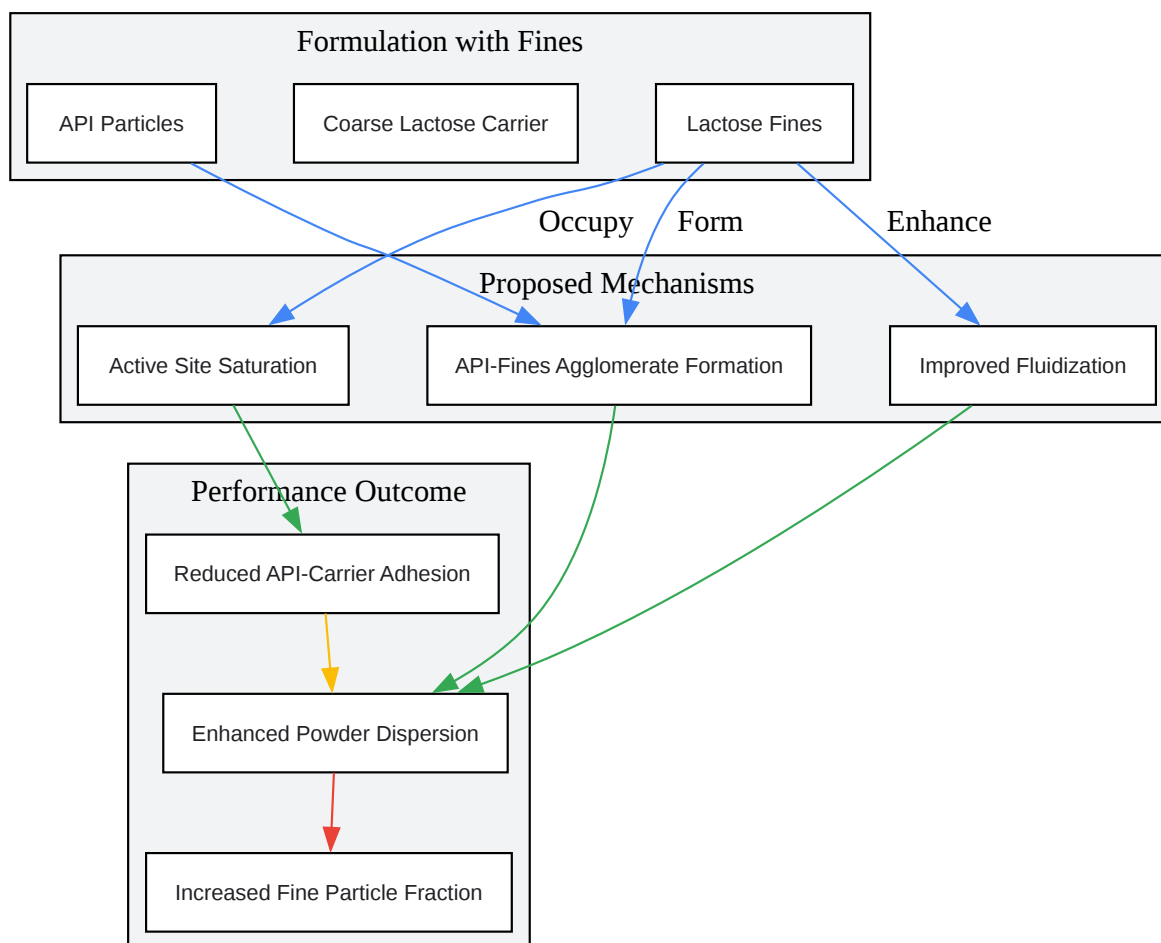
### Relationship between Lactose Properties and DPI Performance

The following diagram illustrates the key relationships between the physicochemical properties of **beta-lactose** and the resulting performance of the DPI formulation.









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